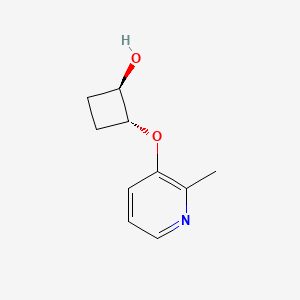
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic properties. This compound belongs to the class of cyclobutane derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is not fully understood. However, it has been suggested that it may act through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cell proliferation, and apoptosis, and their modulation by Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol may explain its therapeutic properties.
Biochemical and Physiological Effects:
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of inflammatory enzymes, such as COX-2. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses, such as HIV and HCV. Furthermore, it has been reported to improve cognitive function and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been extensively studied, and its properties are well characterized. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its therapeutic potential has not been fully explored, and further studies are needed to determine its efficacy in the treatment of various diseases.
Direcciones Futuras
There are several future directions for the study of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol. One direction is to further investigate its mechanism of action and to identify its molecular targets. This will help to better understand its therapeutic properties and to develop more effective drugs based on its structure. Another direction is to explore its potential for the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Finally, it may be possible to modify the structure of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol to improve its pharmacokinetic properties and to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol involves the reaction of 2-methyl-3-pyridinol with cyclobutanone in the presence of a chiral catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction and yields the desired product with high enantioselectivity. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to modulate the immune system and improve cognitive function. These properties make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
(1R,2R)-2-(2-methylpyridin-3-yl)oxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-9(3-2-6-11-7)13-10-5-4-8(10)12/h2-3,6,8,10,12H,4-5H2,1H3/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKOYMWKXORJG-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)O[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2621300.png)
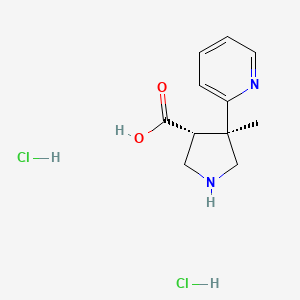

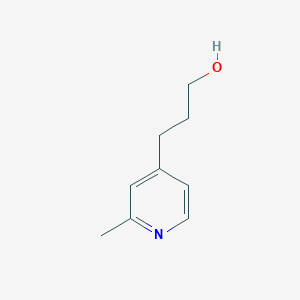
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)
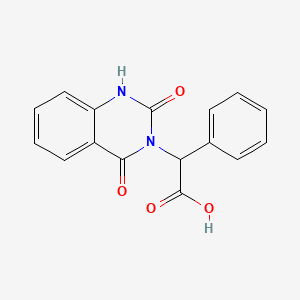
![Methyl 4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylcarbamoyl]benzoate](/img/structure/B2621309.png)
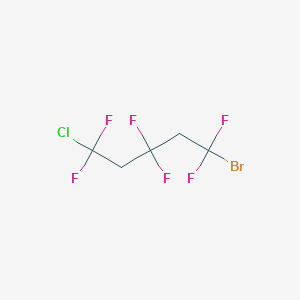

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2621312.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)
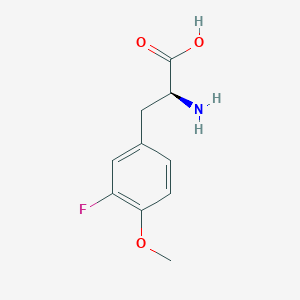
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2621318.png)